RS 8359

Description

Properties

IUPAC Name |

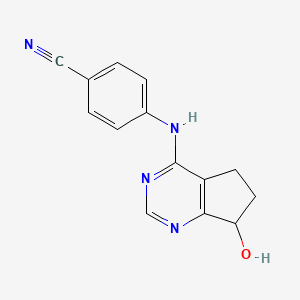

4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-7-9-1-3-10(4-2-9)18-14-11-5-6-12(19)13(11)16-8-17-14/h1-4,8,12,19H,5-6H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTSVZRWKHWINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909466 | |

| Record name | 4-[(7-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105365-76-2, 119670-32-5 | |

| Record name | 4-[(6,7-Dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105365-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RS-8359 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105365762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RS 8359 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(7-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RS-8359 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79U9T1HIX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of RS 8359

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 8359 is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme pivotal in the catabolism of monoamine neurotransmitters.[1][2][3][4] This guide delineates the core mechanism of action of this compound, focusing on its interaction with MAO-A, its stereoselective pharmacokinetics, and its metabolic fate. The document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development.

Introduction

This compound, chemically known as (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine, is a novel therapeutic agent with significant antidepressant potential.[1][2] Its primary pharmacological effect is the reversible inhibition of MAO-A, leading to an increase in the synaptic levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine. A critical aspect of this compound's pharmacology is its stereoisomerism. The compound is a racemic mixture of (R)- and (S)-enantiomers, which exhibit markedly different metabolic stability and pharmacokinetic profiles.[2][4] This guide will explore the intricacies of its mechanism of action, providing a detailed resource for the scientific community.

Core Mechanism of Action: MAO-A Inhibition

The principal mechanism of action of this compound is its selective and reversible inhibition of the A-isoform of monoamine oxidase.[1][3] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of biogenic amines, thereby regulating their concentration in the brain and peripheral tissues. By inhibiting MAO-A, this compound effectively increases the bioavailability of these neurotransmitters, which is the basis for its antidepressant effects.

Signaling Pathway of MAO-A Inhibition

The inhibition of MAO-A by this compound leads to a cascade of downstream effects, primarily the elevation of monoamine neurotransmitter levels. This is depicted in the signaling pathway diagram below.

Caption: Signaling pathway of this compound-mediated MAO-A inhibition.

Quantitative Data

A comprehensive understanding of a drug's mechanism of action necessitates quantitative data on its potency and selectivity. The following tables summarize the available data for this compound.

Table 1: Selectivity of Racemic this compound

| Enzyme Target | Selectivity Ratio (A:B) | Reference |

| MAO-A vs. MAO-B | ~2200 | [3] |

Table 2: Enantiomer-Specific MAO-A Inhibition

| Enantiomer | IC50 / Ki | Reference |

| (R)-RS 8359 | Data not available in searched literature | |

| (S)-RS 8359 | Data not available in searched literature |

Table 3: Metabolic Parameters for (S)-RS 8359 by Aldehyde Oxidase

| Species | Vmax/Km | Reference |

| Human | Extremely High (Specific value not available) | [5] |

| Monkey | Extremely High (Specific value not available) | [5] |

Stereoselective Metabolism and Chiral Inversion

The pharmacological profile of this compound is significantly influenced by the differential metabolism of its enantiomers. The (S)-enantiomer is rapidly cleared from plasma, primarily through oxidation, while the (R)-enantiomer is more stable.[2][4]

Aldehyde Oxidase-Mediated Metabolism

The primary metabolic pathway for the (S)-enantiomer is 2-oxidation, a reaction catalyzed by the cytosolic enzyme aldehyde oxidase.[6] This stereospecific oxidation leads to the formation of a 2-keto metabolite, facilitating its rapid elimination.[6]

Chiral Inversion Pathway

A fascinating aspect of this compound's metabolism is the chiral inversion of the (S)-enantiomer to the more pharmacologically persistent (R)-enantiomer.[4] This process involves a two-step oxidoreductive pathway. First, the 7-hydroxy group of (S)-RS 8359 is oxidized to a 7-keto intermediate. Subsequently, this intermediate undergoes a stereospecific reduction to the (R)-7-hydroxy configuration, a reaction catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD).[4]

Caption: Chiral inversion pathway of (S)-RS 8359 to (R)-RS 8359.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MAO-A Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound and its enantiomers against human MAO-A.

Materials:

-

Recombinant human MAO-A

-

Kynuramine (substrate)

-

This compound (racemate, (R)- and (S)-enantiomers)

-

Clorgyline (positive control inhibitor)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplates (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound enantiomers and clorgyline in potassium phosphate buffer.

-

In a 96-well plate, add 20 µL of recombinant human MAO-A to each well.

-

Add 10 µL of the test compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of kynuramine solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 2N NaOH.

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Aldehyde Oxidase Metabolism Assay

Objective: To determine the kinetic parameters (Vmax, Km) of (S)-RS 8359 metabolism by human liver cytosol.

Materials:

-

Human liver cytosol

-

(S)-RS 8359

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare various concentrations of (S)-RS 8359 in potassium phosphate buffer.

-

In microcentrifuge tubes, add human liver cytosol to the buffer.

-

Pre-warm the tubes to 37°C.

-

Initiate the reaction by adding the different concentrations of (S)-RS 8359.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of the 2-keto metabolite using a validated LC-MS/MS method.

-

Determine the initial reaction velocities at each substrate concentration.

-

Calculate Vmax and Km values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

3α-Hydroxysteroid Dehydrogenase (3α-HSD) Mediated Reduction Assay

Objective: To confirm the stereospecific reduction of the 7-keto intermediate of this compound by 3α-HSD.

Materials:

-

7-Keto-RS 8359 (substrate)

-

Recombinant human 3α-HSD

-

NADPH (cofactor)

-

Tris-HCl buffer (pH 7.4)

-

Chiral HPLC system

Procedure:

-

Prepare a solution of 7-Keto-RS 8359 in Tris-HCl buffer.

-

In a reaction tube, combine the 7-Keto-RS 8359 solution, NADPH, and recombinant human 3α-HSD.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

-

Extract the organic layer containing the product.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for chiral HPLC analysis.

-

Analyze the sample using a chiral HPLC method (as described below) to identify and quantify the formation of (R)-RS 8359.

Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H or similar)

-

Mobile phase: Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)

-

(R)-RS 8359 and (S)-RS 8359 reference standards

Procedure:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Prepare solutions of racemic this compound and the individual enantiomer standards in the mobile phase.

-

Inject the samples onto the HPLC system.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of the reference standards.

-

Develop a calibration curve for each enantiomer to allow for quantification in unknown samples.

Caption: General experimental workflows for characterizing this compound.

Conclusion

This compound is a selective and reversible MAO-A inhibitor with a complex stereoselective pharmacokinetic profile. The (R)-enantiomer is the more stable and likely the primary contributor to the therapeutic effect, while the (S)-enantiomer is rapidly metabolized by aldehyde oxidase and undergoes chiral inversion to the (R)-form. This guide provides a foundational understanding of this compound's mechanism of action, supported by available data and detailed experimental protocols. Further research is warranted to elucidate the precise quantitative contributions of each enantiomer to the overall pharmacological activity and to fully characterize the enzymes involved in its metabolism across different populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective pharmacokinetics of RS-8359, a selective and reversible MAO-A inhibitor, by species-dependent drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral inversion of RS-8359: a selective and reversible MAO-A inhibitor via oxido-reduction of keto-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Species differences in enantioselective 2-oxidations of RS-8359, a selective and reversible MAO-A inhibitor, and cinchona alkaloids by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

RS-8359: A Technical Overview of a Novel Reversible Monoamine Oxidase-A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-8359, chemically known as (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine, is a potent and highly selective reversible inhibitor of monoamine oxidase-A (MAO-A)[1]. As a member of the RIMA (Reversible Inhibitor of Monoamine Oxidase-A) class of compounds, RS-8359 has been investigated for its potential as an antidepressant therapeutic agent[1]. Its mechanism of action, which involves the modulation of key neurotransmitter levels in the brain, coupled with a favorable safety profile, distinguishes it from earlier generations of MAO inhibitors. This technical guide provides a comprehensive overview of the preclinical data available for RS-8359, with a focus on its inhibitory activity, experimental protocols, and relevant biological pathways.

Inhibitory Activity and Selectivity

Table 1: MAO-A/B Inhibition Profile of RS-8359

| Parameter | Value | Reference |

| MAO-A/MAO-B Selectivity Ratio | ~2200 | [1] |

This high selectivity for MAO-A over MAO-B is a critical feature, as it is associated with a reduced risk of the "cheese effect," a hypertensive crisis that can occur with non-selective or irreversible MAOIs when tyramine-rich foods are consumed[1].

Pharmacokinetics and Metabolism

RS-8359 exhibits stereoselective pharmacokinetics. Following oral administration of the racemic mixture, the plasma concentrations of the (R)-enantiomer are significantly higher than those of the (S)-enantiomer across various species, including rats, mice, dogs, monkeys, and humans[2][3]. This disparity is attributed to the rapid metabolism of the (S)-enantiomer[2].

A key metabolic process for RS-8359 is chiral inversion, where the (S)-enantiomer is converted to the (R)-enantiomer[3]. This process, along with other metabolic transformations, contributes to the differential pharmacokinetic profiles of the two enantiomers. The primary routes of metabolism vary by species and include oxidation and glucuronidation[2].

Table 2: Stereoselective Pharmacokinetic Parameters of RS-8359 Enantiomers in Rats (Intravenous Administration)

| Parameter | (R)-enantiomer | (S)-enantiomer | Reference |

| Total Clearance (CLt) | Lower | 2.7-fold greater | [2] |

| Half-life (t1/2) | Longer | 70% shorter | [2] |

| Distribution Volume (Vd) | No difference | No difference | [2] |

Experimental Protocols

While the exact protocols used for the initial characterization of RS-8359 are not detailed in the available literature, a representative experimental protocol for determining MAO-A inhibitory activity is provided below. This is a generalized fluorometric method based on common laboratory practices.

In Vitro MAO-A Inhibition Assay (Representative Protocol)

Objective: To determine the in vitro inhibitory potency (IC50) of RS-8359 on human recombinant MAO-A.

Materials:

-

Human recombinant MAO-A enzyme

-

RS-8359 (and its enantiomers, if available)

-

Kynuramine (substrate)

-

Clorgyline (positive control for MAO-A inhibition)

-

Phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Dissolve RS-8359 and clorgyline in DMSO to prepare stock solutions.

-

Prepare serial dilutions of the test compounds and positive control in phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare a stock solution of kynuramine in phosphate buffer.

-

Dilute the human recombinant MAO-A enzyme in phosphate buffer to the desired working concentration.

-

-

Assay Protocol:

-

To each well of a 96-well black microplate, add the diluted test compound or positive control.

-

Add the diluted MAO-A enzyme solution to each well.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) using a fluorescence microplate reader with excitation and emission wavelengths of approximately 320 nm and 380 nm, respectively.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control containing no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of RS-8359 as an antidepressant are believed to be mediated through its inhibition of MAO-A, which in turn leads to an increase in the synaptic levels of key monoamine neurotransmitters.

Mechanism of Action: MAO-A Inhibition

MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of several important neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA)[1]. By reversibly inhibiting MAO-A, RS-8359 prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft. This enhanced neurotransmission in pathways associated with mood and emotion is thought to underlie its antidepressant effects. In vivo studies in rats have demonstrated that administration of RS-8359 leads to an increase in the levels of serotonin and norepinephrine in the brain[1].

Mechanism of action of RS-8359.

Metabolic Pathway of RS-8359

The metabolism of RS-8359 is complex and stereoselective. The (S)-enantiomer is more rapidly metabolized than the (R)-enantiomer, primarily through oxidation and chiral inversion.

Simplified metabolic pathway of RS-8359.

Experimental Workflow for In Vitro MAO Inhibition

The general workflow for assessing the in vitro MAO inhibitory potential of a compound like RS-8359 involves a series of steps from compound preparation to data analysis.

Workflow for in vitro MAO inhibition assay.

Conclusion

RS-8359 is a promising reversible and selective MAO-A inhibitor with a preclinical profile that suggests potential as an antidepressant with an improved safety profile compared to older MAOIs. Its high selectivity for MAO-A is a key feature, likely contributing to the reduced risk of tyramine-induced hypertensive events. The stereoselective pharmacokinetics and metabolism of RS-8359 are important considerations for its clinical development. While detailed quantitative data on its in vitro inhibitory potency are not widely published, the available information provides a strong foundation for its characterization as a significant RIMA compound. Further research to fully elucidate its inhibitory constants and clinical efficacy is warranted.

References

- 1. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective pharmacokinetics of RS-8359, a selective and reversible MAO-A inhibitor, by species-dependent drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective pharmacokinetics of RS-8359, a selective and reversible inhibitor of A-type monoamine oxidase, in rats, mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of RS-8359

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-8359, chemically known as (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine, is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of RS-8359. It details the compound's significant stereoselective pharmacokinetics and metabolism, highlighting the chiral inversion of the less active (S)-enantiomer to the more potent (R)-enantiomer. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and insights into the compound's mechanism of action.

Discovery and Development

The discovery of RS-8359 emerged from research efforts aimed at developing novel, reversible inhibitors of MAO-A (RIMAs) with an improved safety profile compared to the classical irreversible MAO inhibitors.[1] While specific details of the initial lead discovery and optimization for RS-8359 are not extensively published, the core structure, a 6,7-dihydro-5H-cyclopenta[d]pyrimidine, was a focus of medicinal chemistry efforts targeting various biological receptors. The development of RS-8359 likely involved the strategic substitution of this core to achieve high affinity and selectivity for the MAO-A enzyme. A key feature of RS-8359 is its high selectivity for MAO-A over MAO-B, with a selectivity ratio of approximately 2200.[1] This high selectivity is crucial for minimizing the "cheese effect," a hypertensive crisis that can occur with non-selective MAOIs.[1]

Chemical Synthesis

While a specific patent detailing the complete synthesis of RS-8359 has not been publicly identified, the synthesis of the core 2,4-substituted-6,7-dihydro-5H-cyclopenta[d]pyrimidine structure has been described. The following proposed synthesis is based on established chemical principles for related compounds.

Proposed Synthetic Pathway

A potential synthetic route to RS-8359 could involve the condensation of a cyclopentanone derivative with a substituted pyrimidine precursor. The key steps would likely be:

-

Formation of the Cyclopenta[d]pyrimidine Core: This could be achieved through the reaction of 2-cyanocyclopentanone with a suitable amidine, such as 4-cyanobenzamidine, in the presence of a base.

-

Introduction of the Hydroxyl Group: The hydroxyl group at the 7-position could be introduced via oxidation of the corresponding 5,6-dihydro-7H-cyclopenta[d]pyrimidine.

-

Introduction of the Anilino Substituent: The 4-(4-cyanoanilino) group could be introduced by nucleophilic aromatic substitution on a 4-chloro-cyclopenta[d]pyrimidine intermediate with 4-aminobenzonitrile.

It is important to note that this is a hypothetical pathway, and the actual synthetic route may differ.

Mechanism of Action and Signaling Pathway

RS-8359 exerts its therapeutic effect by selectively and reversibly inhibiting the MAO-A enzyme. MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, RS-8359 increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism for its antidepressant effects.[1]

Figure 1: Signaling pathway of MAO-A inhibition by RS-8359.

Pharmacokinetics and Metabolism

The pharmacokinetics of RS-8359 are characterized by rapid absorption and significant stereoselectivity.[2] The two enantiomers, (R)-RS-8359 and (S)-RS-8359, exhibit distinct metabolic fates and plasma concentrations.

Stereoselective Pharmacokinetics

Following oral administration of the racemic mixture, the plasma concentrations of the (R)-enantiomer are significantly higher than those of the (S)-enantiomer across various species.[2]

| Species | AUC (R) / AUC (S) Ratio | Reference |

| Rat | 2.6 | [2] |

| Mouse | 3.8 | [2] |

| Dog | 31 | [2] |

| Monkey | 238 | [2] |

| Human | (S)-enantiomer almost negligible | [2] |

| Table 1: Ratio of Area Under the Curve (AUC) for (R)- and (S)-enantiomers of RS-8359 in different species.[2] |

Chiral Inversion and Metabolism

The lower plasma concentration of the (S)-enantiomer is attributed to its rapid metabolism and chiral inversion to the (R)-enantiomer.[3] This metabolic process is primarily mediated by two key enzymes:

-

Aldehyde Oxidase (AO): This cytosolic enzyme stereospecifically oxidizes the (S)-enantiomer at the 2-position of the pyrimidine ring, leading to its rapid elimination.[3]

-

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme is involved in the chiral inversion of the (S)-enantiomer to the (R)-enantiomer through an oxidation-reduction cycle at the 7-hydroxy position.[3]

Figure 2: Metabolic workflow of RS-8359 enantiomers.

Experimental Protocols

In Vitro MAO-A Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against human MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine (substrate)

-

RS-8359 (or test compound)

-

Clorgyline (positive control)

-

Phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader (fluorescence or absorbance)

Procedure:

-

Prepare Solutions:

-

Dissolve RS-8359 and clorgyline in DMSO to prepare stock solutions.

-

Prepare serial dilutions of the test compounds and positive control in phosphate buffer.

-

Prepare a solution of kynuramine in phosphate buffer.

-

Dilute the recombinant MAO-A enzyme in phosphate buffer to the desired concentration.

-

-

Assay:

-

Add the enzyme solution to the wells of a 96-well plate.

-

Add the test compound or control solutions to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the kynuramine solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

-

-

Detection:

-

Measure the fluorescence or absorbance of the product at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Figure 3: Experimental workflow for the in vitro MAO-A inhibition assay.

Chiral HPLC for Enantiomeric Separation

A chiral High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the (R)- and (S)-enantiomers of RS-8359.

Typical HPLC Conditions:

-

Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) is commonly used.

-

Mobile Phase: A mixture of n-hexane and a polar organic solvent such as isopropanol or ethanol is typically employed. The exact ratio may need to be optimized. For basic compounds like RS-8359, a small amount of an amine modifier (e.g., diethylamine) may be added to the mobile phase to improve peak shape.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

Temperature: Ambient or controlled column temperature.

Conclusion

RS-8359 stands as a significant example of a selective and reversible MAO-A inhibitor with a fascinating stereoselective pharmacokinetic profile. Its development underscores the importance of considering stereochemistry in drug design and evaluation. The chiral inversion of the (S)-enantiomer to the more active (R)-enantiomer, driven by specific metabolic enzymes, is a key characteristic that influences its overall pharmacological effect. This technical guide provides a foundational understanding of RS-8359 for researchers and professionals, aiming to facilitate further investigation and development in the field of MAO-A inhibitors.

References

- 1. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral inversion of RS-8359: a selective and reversible MAO-A inhibitor via oxido-reduction of keto-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific oxidation of the (S)-enantiomer of RS-8359, a selective and reversible monoamine oxidase A (MAO-A) inhibitor, by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

RS 8359 chemical structure and properties

An In-Depth Technical Guide to RS 8359

Introduction

This compound is a novel, potent, and highly selective reversible inhibitor of monoamine oxidase A (MAO-A), which has been investigated for its antidepressant properties.[1][2][3] Its high selectivity for MAO-A over MAO-B minimizes the risk of the "cheese effect," a hypertensive crisis associated with older, non-selective MAO inhibitors, thus offering a potentially safer therapeutic profile.[3] This document provides a comprehensive overview of the chemical structure, properties, pharmacology, and metabolic pathways of this compound, intended for researchers and professionals in drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile, is a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers.[4][5][6] The core structure consists of a cyclopenta[d]pyrimidine ring system linked to a benzonitrile moiety.

Caption: Chemical structures of the (S) and (R) enantiomers of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile | [4] |

| Molecular Formula | C₁₄H₁₂N₄O | [1][5][7] |

| Molecular Weight | 252.27 g/mol | [1][5][7] |

| CAS Number | 105365-76-2 | [1] |

| Appearance | White to off-white solid | [1] |

| Stereochemistry | Racemic | [5] |

| SMILES | OC1C2=NC=NC(NC3=CC=C(C#N)C=C3)=C2CC1 | [1] |

| InChI Key | YKTSVZRWKHWINV-UHFFFAOYSA-N | [4][5] |

| Solubility | Soluble in DMSO at 50 mg/mL (with heating) | [1] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [1] |

Pharmacology and Mechanism of Action

This compound is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][3] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting MAO-A, this compound increases the synaptic concentration of these neurotransmitters, which is the basis for its antidepressant effect.

Caption: Mechanism of action of this compound as a MAO-A inhibitor.

In Vitro Activity and Selectivity

This compound is highly selective for MAO-A. Studies using mouse brain mitochondrial preparations showed potent inhibition of 5-hydroxytryptamine (5-HT) deamination (a MAO-A mediated process) but very weak inhibition of β-phenylethylamine (PEA) deamination (a MAO-B mediated process).

Table 2: In Vitro MAO-A Inhibition by this compound

| Parameter | Value | Substrate | Preparation | Reference(s) |

| IC₅₀ (MAO-A) | 0.52 µM | 5-HT | Mouse brain mitochondrial prep. | [5][8][9] |

| % Inhibition (MAO-B) | 20% at 100 µM | PEA | Mouse brain mitochondrial prep. | [8][9] |

| Selectivity Ratio (MAO-A : MAO-B) | ~2200 : 1 | - | - | [3][10] |

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are characterized by rapid oral absorption and significant stereoselectivity in its metabolism and clearance.[11]

Stereoselective Pharmacokinetics

Following oral administration of racemic this compound, plasma concentrations of the (R)-enantiomer are substantially higher than those of the (S)-enantiomer across all species tested, including rats, mice, dogs, monkeys, and humans.[12] This is due to the rapid metabolism and clearance of the (S)-enantiomer.[12]

Table 3: Stereoselective Exposure Following Racemic this compound Administration

| Species | AUC (R) : AUC (S) Ratio | Reference(s) |

| Rat | 2.6 : 1 | [12] |

| Mouse | 3.8 : 1 | [12] |

| Dog | 31 : 1 | [12] |

| Monkey | 238 : 1 | [12] |

| Human | (S)-enantiomer almost negligible | [12] |

Metabolic Pathways: Oxidation and Chiral Inversion

The primary metabolic pathways for this compound involve stereoselective oxidation and chiral inversion.

-

2-Oxidation: The rapid clearance of the (S)-enantiomer is primarily due to its stereospecific oxidation to a 2-keto metabolite.[13] This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase (AO) .[13]

-

Chiral Inversion: A portion of the (S)-enantiomer undergoes chiral inversion to the more stable (R)-enantiomer.[1][14] This process occurs via an oxidation-reduction cycle. The (S)-enantiomer is first oxidized at the 7-hydroxy position to an intermediate 7-keto derivative. This achiral ketone is then enantiospecifically reduced to form the (R)-enantiomer.[1] The enzyme responsible for the enantiospecific reduction has been identified as 3α-hydroxysteroid dehydrogenase (3α-HSD) .[1]

Caption: Metabolic pathways of this compound, including stereoselective oxidation and chiral inversion.

Key Experimental Protocols

The following sections describe the general methodologies used in the preclinical evaluation of this compound, as inferred from published abstracts. Note that detailed, step-by-step protocols for replication are not available in the cited literature.

In Vitro MAO-A Inhibition Assay

This workflow outlines the general procedure for determining the IC₅₀ of this compound against MAO-A.

Caption: General experimental workflow for the in vitro MAO-A inhibition assay.

-

Objective: To determine the concentration of this compound required to inhibit 50% of MAO-A activity.

-

Methodology:

-

Enzyme Source: A mitochondrial preparation from mouse brain was used as the source of MAO-A.[8]

-

Inhibition: Various concentrations of this compound were pre-incubated with the mitochondrial preparation.[8]

-

Reaction: The enzymatic reaction was initiated by adding a radiolabeled MAO-A substrate, [¹⁴C]5-HT.[8]

-

Quantification: After a set incubation period, the reaction was stopped. The resulting ¹⁴C-labeled metabolites were extracted and quantified using liquid scintillation counting.[8]

-

Data Analysis: The percentage of MAO-A inhibition was calculated for each concentration of this compound to determine the IC₅₀ value.[8]

-

Chiral Inversion Metabolism Study

-

Objective: To investigate the mechanism of chiral inversion from the (S)- to the (R)-enantiomer.

-

Methodology:

-

Biological Matrix: Subcellular fractions (cytosolic and microsomal) from rat liver were used.[1]

-

Oxidation Step: The (S)-enantiomer was incubated with the subcellular fractions in the presence of cofactors (NADP for cytosolic enzymes, NAD for microsomal enzymes) to observe its oxidation to the 7-keto intermediate.[1]

-

Reduction Step: The 7-keto intermediate was incubated with the subcellular fractions in the presence of reducing cofactors (NADPH for cytosolic, NADH for microsomal) to observe the formation of the (R)- and (S)-alcohols.[1]

-

Analysis: The concentrations of the (R)- and (S)-enantiomers and the keto intermediate were determined at various time points using a chiral HPLC method.

-

Enzyme Identification: The specific enzyme responsible for the enantiospecific reduction (3α-HSD) was purified from rat liver cytosol and identified using nano-LC/MS/MS.[1]

-

Conclusion

This compound is a potent and highly selective reversible MAO-A inhibitor. Its pharmacology is distinguished by a favorable safety profile, avoiding the tyramine-induced hypertensive crisis common to older MAOIs. The compound's pharmacokinetics are complex and stereoselective, dominated by the rapid metabolism of the (S)-enantiomer via aldehyde oxidase and a unique chiral inversion pathway to the more stable (R)-enantiomer, mediated by an oxidation-reduction cycle involving 3α-HSD. These characteristics make this compound an important molecule for research into the treatment of depression and the study of stereoselective drug metabolism. Further investigation would require access to more detailed quantitative data and replicable experimental protocols.

References

- 1. Chiral inversion of RS-8359: a selective and reversible MAO-A inhibitor via oxido-reduction of keto-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective pharmacokinetics of RS-8359, a selective and reversible inhibitor of A-type monoamine oxidase, in rats, mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. adooq.com [adooq.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. MAO (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 11. The pharmacokinetic profile of RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective pharmacokinetics of RS-8359, a selective and reversible MAO-A inhibitor, by species-dependent drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereospecific oxidation of the (S)-enantiomer of RS-8359, a selective and reversible monoamine oxidase A (MAO-A) inhibitor, by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of RS-8359: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-8359 is a potent and highly selective, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of monoamine neurotransmitters. This document provides a comprehensive overview of the pharmacological properties of RS-8359, including its enzyme inhibition profile, receptor binding affinity, and metabolic pathways. The stereoselective pharmacokinetics of RS-8359 are also detailed, highlighting significant species-dependent differences in its metabolism. This technical guide is intended to serve as a resource for researchers and professionals in the field of drug development, providing key data and methodologies to facilitate further investigation and understanding of this compound.

Introduction

RS-8359, chemically known as (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine, is a novel psychoactive compound with demonstrated antidepressant properties. Its primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A), leading to an increase in the synaptic levels of key neurotransmitters such as serotonin and norepinephrine. This targeted action suggests a potential therapeutic benefit in the treatment of depressive disorders with a favorable side-effect profile compared to non-selective, irreversible MAO inhibitors.

Enzyme Inhibition Profile

Table 1: Monoamine Oxidase Inhibition Profile of RS-8359

| Enzyme | Inhibition | Selectivity Ratio (A:B) |

| MAO-A | Potent, Reversible Inhibitor | ~2200[1] |

| MAO-B | Weak Inhibitor |

Receptor Binding Profile

Pharmacological studies have indicated that RS-8359 possesses a clean off-target profile, with little to no significant affinity for a wide range of common central nervous system (CNS) receptors. This lack of interaction with other receptors is a desirable characteristic, as it is expected to minimize off-target side effects.

Table 2: Central Nervous System Receptor Binding Affinity of RS-8359

| Receptor Family | Binding Affinity |

| Adrenergic | Low |

| Dopaminergic | Low |

| Serotonergic | Low |

| Histaminergic | Low |

| Muscarinic | Low |

| Opioid | Low |

Note: Specific quantitative data from a comprehensive receptor binding screen is not publicly available. The information presented is based on qualitative statements from published literature indicating low affinity for common CNS receptors.[1]

Signaling Pathway

The primary pharmacological effect of RS-8359 is mediated through the inhibition of MAO-A. This enzyme is located on the outer mitochondrial membrane and is responsible for the oxidative deamination of monoamine neurotransmitters. By inhibiting MAO-A, RS-8359 prevents the breakdown of serotonin (5-HT) and norepinephrine (NE) in the presynaptic neuron, leading to their increased cytosolic concentration and subsequent enhanced vesicular storage and release into the synaptic cleft. The elevated levels of these neurotransmitters in the synapse result in increased activation of postsynaptic receptors, which is believed to be the underlying mechanism for its antidepressant effects.

Metabolism and Pharmacokinetics

The metabolism of RS-8359 is stereoselective and exhibits significant species-dependent variability. The (S)-enantiomer is rapidly metabolized, primarily by aldehyde oxidase, leading to the formation of a 2-keto metabolite.[2] Cytochrome P450 enzymes are also involved in the formation of other metabolites, such as the cis-diol form.[3] Due to this rapid metabolism, the (R)-enantiomer is the predominant form found in plasma across various species, including humans.[3]

Experimental Protocols

While specific, detailed protocols for the evaluation of RS-8359 are proprietary, a general methodology for assessing in vitro MAO-A inhibition is provided below. This protocol is based on standard industry practices.

In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound against human recombinant MAO-A.

Materials:

-

Human recombinant MAO-A enzyme

-

Test compound (e.g., RS-8359)

-

MAO-A substrate (e.g., kynuramine or p-tyramine)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Phosphate buffer (pH 7.4)

-

96-well microplates (black, clear bottom)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the test compound dilutions, a positive control (e.g., clorgyline), and a vehicle control (buffer).

-

Add the MAO-A enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

-

Prepare a detection cocktail containing the MAO-A substrate, Amplex® Red, and HRP in phosphate buffer.

-

Initiate the enzymatic reaction by adding the detection cocktail to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) at multiple time points.

-

The rate of reaction is determined from the linear phase of the fluorescence increase over time.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

RS-8359 is a selective and reversible MAO-A inhibitor with a pharmacological profile that suggests potential as an antidepressant agent. Its high selectivity for MAO-A and low affinity for other CNS receptors indicate a reduced likelihood of off-target side effects. The stereoselective metabolism of RS-8359 is a critical aspect of its pharmacokinetic profile, with the (R)-enantiomer being the more stable and predominant form in plasma. Further research, particularly the public disclosure of detailed quantitative pharmacological data, would be beneficial for a more complete understanding of this compound's therapeutic potential.

References

- 1. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereospecific oxidation of the (S)-enantiomer of RS-8359, a selective and reversible monoamine oxidase A (MAO-A) inhibitor, by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective pharmacokinetics of RS-8359, a selective and reversible MAO-A inhibitor, by species-dependent drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomeric Profile of RS 8359: A Technical Overview of its Activity as a Monoamine Oxidase-A Inhibitor

Introduction to RS 8359 and Stereoisomerism

This compound, chemically known as (+/-)-4-(4-cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]-pyrimidine, is recognized as a potent, selective, and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. As a chiral molecule, this compound exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-RS 8359 and (S)-RS 8359. It is well-established in pharmacology that enantiomers can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties, and this compound presents a clear case of such stereoselectivity.

Enantioselective Pharmacokinetics and Metabolism

The primary distinction between the (R)- and (S)-enantiomers of this compound lies in their metabolic fate and resulting plasma concentrations. Following administration of the racemic mixture, the plasma concentration of the (R)-enantiomer is consistently and significantly higher than that of the (S)-enantiomer across various species, including rats, mice, dogs, monkeys, and humans.[1] This disparity is not due to differences in intestinal absorption but rather to the rapid and stereoselective metabolism of the (S)-enantiomer.[1]

Key Metabolic Pathways:

-

Aldehyde Oxidase (AO) Mediated Oxidation: The principal metabolic pathway for the (S)-enantiomer is the 2-oxidation of its pyrimidine ring, a reaction catalyzed by aldehyde oxidase.[2][3] This metabolic route is highly stereoselective for the (S)-enantiomer, which is rapidly converted to its 2-keto metabolite.[2][3] In contrast, the (R)-enantiomer is a very poor substrate for this enzyme.[2]

-

Chiral Inversion: The (S)-enantiomer has been shown to undergo chiral inversion to the more metabolically stable (R)-enantiomer. This process is believed to occur via an oxidation-reduction pathway involving the 7-hydroxy group.[4]

The rapid metabolism and chiral inversion of the (S)-enantiomer contribute to its significantly shorter half-life and greater total clearance compared to the (R)-enantiomer.[1]

Quantitative Data on Biological Activity

As of the latest review of available literature, specific in vitro quantitative data detailing the inhibitory potency (IC50 or Ki values) of the individual (R)- and (S)-enantiomers of this compound against MAO-A have not been published. The available studies focus on the pharmacokinetic profiles and in vivo effects of the racemic mixture and the individual enantiomers. The racemic mixture of this compound is a highly selective inhibitor for MAO-A over MAO-B.

Signaling and Metabolic Pathways

MAO-A Metabolic Pathway

Monoamine oxidase-A is a mitochondrial flavoenzyme that catalyzes the oxidative deamination of primary monoamines. Inhibition of MAO-A by compounds like this compound leads to an increase in the concentration of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, which is the basis of its antidepressant effect. The catalytic action of MAO-A also produces byproducts like hydrogen peroxide (H2O2), which can contribute to oxidative stress.

Chiral Inversion and Metabolic Clearance Workflow

The differential fate of the this compound enantiomers in vivo can be visualized as a workflow where the (S)-enantiomer is rapidly cleared through two main routes: direct metabolism or inversion to the more stable (R)-enantiomer.

Experimental Protocols

In Vitro MAO-A Inhibition Assay (General Protocol)

While a specific protocol for this compound enantiomers is not detailed in the literature, a general fluorometric assay to determine the in vitro inhibitory activity of test compounds against MAO-A can be described as follows. This method is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-A catalyzed oxidation of a substrate.

Materials:

-

Recombinant human MAO-A enzyme

-

MAO-A substrate (e.g., Tyramine)

-

Test compounds ((R)-RS 8359, (S)-RS 8359) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Clorgyline)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, fluorescent probe, HRP, and test compounds in the assay buffer. A dilution series of the test compounds is prepared to determine the IC50 value.

-

Assay Reaction: a. To the wells of the microplate, add the assay buffer, HRP, and the fluorescent probe. b. Add the test compounds at various concentrations, the positive control, or the vehicle control. c. Pre-incubate the plate with the enzyme and inhibitors for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction. d. Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.

-

Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm). The H2O2 produced by the MAO-A reaction reacts with the fluorescent probe in the presence of HRP to generate a fluorescent product.

-

Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined by fitting the data to a dose-response curve.

Conclusion

The enantiomers of this compound exhibit pronounced stereoselectivity, primarily at the level of their pharmacokinetics. The (S)-enantiomer is subject to rapid metabolism by aldehyde oxidase and undergoes chiral inversion to the more persistent (R)-enantiomer. This leads to substantially higher and more sustained plasma concentrations of the (R)-form, which is likely the primary contributor to the overall pharmacological effect of the racemic mixture in vivo. While the MAO-A inhibitory activity is the established mechanism of action, a critical gap in the current knowledge is the lack of specific in vitro potency data for each individual enantiomer. Further research to elucidate the precise inhibitory constants (Ki or IC50) of (R)- and (S)-RS 8359 would provide a more complete understanding of their structure-activity relationship and the true contribution of each isomer to the inhibition of MAO-A.

References

- 1. Stereoselective pharmacokinetics of RS-8359, a selective and reversible MAO-A inhibitor, by species-dependent drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Species differences in enantioselective 2-oxidations of RS-8359, a selective and reversible MAO-A inhibitor, and cinchona alkaloids by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific oxidation of the (S)-enantiomer of RS-8359, a selective and reversible monoamine oxidase A (MAO-A) inhibitor, by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral inversion of RS-8359: a selective and reversible MAO-A inhibitor via oxido-reduction of keto-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

RS 8359: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 8359 is a potent and selective, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of key neurotransmitters such as serotonin and norepinephrine. This technical guide provides a comprehensive overview of this compound for neuroscience research, consolidating available preclinical and clinical data. It details the compound's mechanism of action, summarizes its pharmacological properties in structured tables, and outlines key experimental protocols. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in mood disorders and other neurological conditions.

Introduction

Monoamine oxidase A (MAO-A) inhibitors are a class of drugs that have long been used in the treatment of depression and anxiety disorders. This compound is a newer-generation, reversible inhibitor of MAO-A (RIMA), which offers a significant safety advantage over older, irreversible MAOIs by reducing the risk of the "cheese effect"—a hypertensive crisis induced by the consumption of tyramine-rich foods.[1] this compound has demonstrated antidepressant-like properties in preclinical models and has been evaluated in early-phase clinical trials for depression. This guide synthesizes the current knowledge on this compound to facilitate further research and development.

Mechanism of Action

This compound selectively and reversibly binds to the active site of the MAO-A enzyme. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters, primarily serotonin (5-HT) and norepinephrine (NE), in the synaptic cleft. The increased availability of these neurotransmitters is believed to be the primary mechanism underlying the antidepressant effects of this compound. The reversible nature of its binding allows for a more physiological regulation of monoamine levels compared to irreversible inhibitors.

The signaling pathway affected by this compound is illustrated in the diagram below.

Pharmacological Data

The pharmacological profile of this compound is characterized by its high selectivity for MAO-A and its stereoselective pharmacokinetics.

In Vitro MAO-A/MAO-B Inhibition

| Parameter | Value | Reference |

| MAO-A/MAO-B Selectivity Ratio | ~2200 | [1] |

Pharmacokinetics

The pharmacokinetics of this compound are notably stereoselective. Following oral administration of the racemic mixture, the plasma concentrations of the (R)-enantiomer are significantly higher than those of the (S)-enantiomer across multiple species.[2] This is attributed to the rapid metabolism of the (S)-enantiomer.

| Species | AUC(R) / AUC(S) Ratio | Reference |

| Rats | 2.6 | [2] |

| Mice | 3.8 | [2] |

| Dogs | 31 | [2] |

| Monkeys | 238 | [2] |

| Humans | (S)-enantiomer almost negligible | [2] |

Preclinical Efficacy

In preclinical studies, this compound has demonstrated antidepressant-like effects. A key study in mice subjected to the forced swim test, a model of stress and depression, showed that this compound significantly improved the immobile posture, indicating an antidepressant effect. This behavioral change was associated with a reduction in the stress-induced turnover of norepinephrine and serotonin in the brain.

While the specific quantitative reduction in immobility time is not detailed in the available abstracts, the effect was reported as significant.

Key Experimental Protocols

In Vitro MAO-A Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound on MAO-A. Specific substrate and enzyme sources should be chosen based on experimental needs.

Methodology:

-

Enzyme Preparation: A source of MAO-A enzyme (e.g., recombinant human MAO-A or rodent brain mitochondria) is prepared in a suitable buffer.

-

Compound Dilution: A serial dilution of this compound is prepared to determine the concentration-response relationship.

-

Pre-incubation: The MAO-A enzyme is pre-incubated with the various concentrations of this compound for a defined period to allow for binding.

-

Reaction Initiation: A specific substrate for MAO-A (e.g., kynuramine or serotonin) is added to initiate the enzymatic reaction.

-

Incubation: The reaction is allowed to proceed for a set time at 37°C.

-

Reaction Termination: The reaction is stopped, typically by the addition of a strong base.

-

Detection: The amount of product formed is quantified using a suitable detection method, such as fluorometry or chromatography.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a concentration-response curve.

Forced Swim Test in Mice (General Protocol)

The forced swim test is a common behavioral assay to screen for antidepressant-like activity.

Methodology:

-

Apparatus: A transparent cylinder filled with water maintained at a specific temperature (e.g., 23-25°C).

-

Animals: Male mice are typically used and are acclimated to the testing room before the experiment.

-

Drug Administration: this compound or a vehicle control is administered at a specified time before the test (e.g., 60 minutes prior).

-

Test Procedure: Each mouse is individually placed into the cylinder of water for a set duration (e.g., 6 minutes).[3] The behavior is typically video-recorded for later analysis.

-

Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is scored, usually during the last 4 minutes of the test.[3]

-

Data Analysis: The immobility times of the this compound-treated groups are compared to the vehicle-treated group using appropriate statistical tests. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Clinical Studies

Early clinical trials have been conducted to assess the safety, tolerability, and preliminary efficacy of this compound in patients with depression. In these studies, daily doses of 100 mg and 200 mg of this compound were compared with moclobemide (300 mg/day).

Safety and Tolerability

This compound was generally well-tolerated at the 100 mg daily dose. The 200 mg daily dose was associated with a higher incidence of adverse events, similar to the 300 mg dose of moclobemide.

Efficacy

Conclusion

This compound is a highly selective and reversible inhibitor of MAO-A with a favorable pharmacokinetic profile and demonstrated antidepressant-like effects in preclinical models. Early clinical data suggest it is a promising candidate for the treatment of depression, with a safety profile comparable to other RIMAs. Further research, particularly well-controlled clinical trials with detailed reporting of efficacy measures, is warranted to fully elucidate the therapeutic potential of this compound in neuroscience. This technical guide provides a solid foundation for researchers to design and execute such studies.

References

Early-Stage Research on RS 8359: A Technical Guide to its Antidepressant Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 8359 is a novel, potent, and selective reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. Early-stage research has identified this compound as a promising candidate for the treatment of major depressive disorder. This technical guide provides an in-depth overview of the core preclinical findings, including its mechanism of action, in vivo efficacy, and receptor selectivity. All quantitative data is presented in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the research.

Core Data Summary

Enzyme Inhibition

This compound demonstrates high-affinity and selective inhibition of MAO-A. The compound exhibits a selectivity ratio of approximately 2200-fold for MAO-A over MAO-B, indicating a highly specific mechanism of action that is desirable for minimizing off-target effects.[1]

| Enzyme | Parameter | Value | Selectivity Ratio (MAO-B/MAO-A) |

| MAO-A | Ratio | ~2200 | ~2200 |

| MAO-B |

Further specific IC50 or Ki values for MAO-A and MAO-B inhibition were not available in the reviewed literature.

Preclinical Efficacy: Forced Swim Test

In preclinical models of depression, this compound has shown significant antidepressant-like effects. A key study demonstrated that this compound significantly improved the immobile posture of mice in the forced swim test, a standard behavioral assay for screening antidepressant compounds.[2] This effect is indicative of the compound's potential to counteract behavioral despair, a core symptom of depression. The study also noted that this compound administration mitigated the stress-induced increase in the turnover of norepinephrine and serotonin in the brain, further supporting its mechanism of action.[2]

Quantitative data on the percentage reduction in immobility time at specific doses were not detailed in the available literature.

Experimental Protocols

Forced Swim Test (Mouse Model)

The forced swim test is a widely used behavioral paradigm to assess antidepressant efficacy. The following is a generalized protocol based on standard procedures; specific parameters for the this compound study were not fully detailed in the sourced documents.

Objective: To evaluate the effect of this compound on the duration of immobility in mice subjected to inescapable water stress.

Apparatus:

-

A transparent cylindrical container (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

-

Acclimation: Mice are brought to the testing room at least 60 minutes before the experiment to acclimate to the environment.

-

Drug Administration: this compound or vehicle is administered to the mice at a predetermined time before the test (e.g., 30 or 60 minutes).

-

Test Session: Each mouse is individually placed in the water-filled cylinder for a 6-minute session.

-

Behavioral Recording: The entire session is recorded by a video camera for later analysis.

-

Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Data Analysis: The total duration of immobility is calculated for each mouse. Statistical analysis (e.g., t-test or ANOVA) is used to compare the immobility times between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

Mechanism of Action: MAO-A Inhibition

This compound exerts its antidepressant effects primarily through the inhibition of MAO-A. This enzyme is located on the outer mitochondrial membrane in neurons and other cells. Its primary function is to deaminate monoamine neurotransmitters, rendering them inactive. By inhibiting MAO-A, this compound prevents the breakdown of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission at postsynaptic receptors. This enhanced monoaminergic signaling is believed to be the core mechanism underlying the therapeutic effects of many antidepressant drugs.

Caption: Mechanism of action of this compound via MAO-A inhibition.

Experimental Workflow: Forced Swim Test

The workflow for evaluating the antidepressant-like effects of this compound in the forced swim test involves several key steps, from animal preparation to data analysis. This diagram illustrates the logical progression of the experiment.

Caption: Experimental workflow for the forced swim test with this compound.

Receptor Selectivity

An important aspect of the preclinical profile of this compound is its selectivity. It has been reported to have little affinity for common central nervous system receptors and minimal anticholinergic effects.[1] This suggests a lower potential for side effects commonly associated with less selective antidepressants.

A comprehensive receptor binding panel with specific Ki values for a wide range of CNS receptors was not available in the public domain literature reviewed for this guide.

Conclusion

The early-stage research on this compound strongly supports its development as a novel antidepressant. Its potent and highly selective inhibition of MAO-A, coupled with positive results in a validated preclinical model of depression, provides a solid foundation for further investigation. The favorable selectivity profile suggests the potential for a well-tolerated treatment. Future research should focus on obtaining more detailed quantitative data from a broader range of preclinical models and conducting comprehensive receptor screening to fully characterize its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using RS 8359

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 8359 is a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme of significant interest in the fields of neurobiology and pharmacology.[1][2][3] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain and peripheral tissues.[4][5] Dysregulation of MAO-A activity has been implicated in a variety of neurological and psychiatric disorders, including depression and anxiety.[1][4] Therefore, the identification and characterization of MAO-A inhibitors like this compound are crucial for the development of novel therapeutics.

These application notes provide detailed protocols for the evaluation of this compound and other potential MAO-A inhibitors in a cell-based assay format. The described methods are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Mechanism of Action and Signaling Pathway

MAO-A is located on the outer mitochondrial membrane and catalyzes the oxidative deamination of monoamines.[5][6] This enzymatic reaction produces the corresponding aldehyde, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[1][6] The accumulation of these products can have various physiological and pathological effects. This compound exerts its effect by reversibly binding to and inhibiting the catalytic activity of MAO-A, thereby preventing the breakdown of monoamine substrates.[2]

Caption: MAO-A Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table presents illustrative IC₅₀ values for this compound and other known MAO-A inhibitors, as might be determined from a cell-based MAO-A activity assay. Note: This data is for representative purposes only and may not reflect actual experimental results.

| Compound | Target | Cell Line | IC₅₀ (nM) [Illustrative] |

| This compound | MAO-A | SH-SY5Y | 15 |

| Clorgyline | MAO-A | SH-SY5Y | 5 |

| Moclobemide | MAO-A | SH-SY5Y | 250 |

| Selegiline | MAO-B | SH-SY5Y | >10,000 |

Experimental Protocols

Cell-Based MAO-A Activity Assay (Fluorometric)

This protocol describes a method for measuring MAO-A activity in cultured cells treated with this compound or other test compounds. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A-catalyzed reaction, using a fluorogenic probe.

Materials:

-

Cell line expressing MAO-A (e.g., human neuroblastoma cell line SH-SY5Y)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

This compound and other test compounds

-

MAO-A substrate (e.g., tyramine)

-

Fluorogenic H₂O₂ probe (e.g., Amplex™ Red)

-

Horseradish peroxidase (HRP)

-

Cell lysis buffer

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Experimental Workflow:

Caption: Workflow for a cell-based MAO-A activity assay.

Procedure:

-

Cell Culture and Seeding:

-

Culture SH-SY5Y cells in the recommended medium until they reach approximately 80-90% confluency.

-

Trypsinize and seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells per well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and control compounds (e.g., clorgyline for MAO-A inhibition, selegiline for MAO-B specificity) in the cell culture medium.

-

Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment time (e.g., 1-2 hours) at 37°C.

-

-

Cell Lysis:

-

After incubation, carefully remove the medium containing the compounds.

-

Wash the cells once with 100 µL of PBS.

-

Add 50 µL of cell lysis buffer to each well and incubate on ice for 10-15 minutes with gentle shaking to ensure complete lysis.

-

-

MAO-A Activity Measurement:

-

Prepare a reaction mixture containing the MAO-A substrate (e.g., 1 mM tyramine), the fluorogenic probe (e.g., 50 µM Amplex™ Red), and HRP (1 U/mL) in an appropriate reaction buffer.

-

Add 50 µL of the reaction mixture to each well of the plate containing the cell lysate.

-

-

Fluorescence Reading:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., ~535 nm excitation and ~590 nm emission for Amplex™ Red).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells or no substrate) from all readings.

-

Calculate the percentage of MAO-A inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

The provided protocols and illustrative data offer a framework for investigating the inhibitory effects of this compound on MAO-A in a cell-based context. These assays are essential tools for characterizing the potency and selectivity of novel MAO-A inhibitors and for advancing our understanding of their therapeutic potential. The adaptability of these methods allows for their application in both initial screening campaigns and more detailed pharmacological studies.

References

- 1. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of the new reversible inhibitor of monoamine oxidase A, RS-8359 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific oxidation of the (S)-enantiomer of RS-8359, a selective and reversible monoamine oxidase A (MAO-A) inhibitor, by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAOA gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Monoamine oxidase A - Wikipedia [en.wikipedia.org]

- 6. Targeting monoamine oxidase A: a strategy for inhibiting tumor growth with both immune checkpoint inhibitors and immune modulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RS 8359 Dissolution in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of RS 8359, a selective and reversible monoamine oxidase-A (MAO-A) inhibitor, for use in in vitro studies. Adherence to these guidelines is critical for ensuring the compound's stability and activity in experimental settings.

Compound Information

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| This compound | 105365-76-2[1] | C₁₄H₁₂N₄O[2] | 4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile[2] |

Solubility and Stock Solution Preparation

Proper dissolution of this compound is essential for accurate and reproducible experimental results. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).

Table 1: Solubility of this compound

| Solvent | Maximum Concentration | Molarity | Notes |

| DMSO | 50 mg/mL[1] | 198.20 mM[1] | Requires ultrasonication, warming, and heating to 80°C. Use newly opened, anhydrous DMSO.[1] |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

Materials:

-

This compound solid powder

-

Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Water bath or heat block set to 80°C

-

Ultrasonic bath

Procedure:

-